Palladium(II) potassium thiosulfate
Description
Properties
Molecular Formula |
H2K2O7PdS4 |
|---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
dipotassium;dioxido-oxo-sulfanylidene-λ6-sulfane;palladium(2+);hydrate |
InChI |
InChI=1S/2K.2H2O3S2.H2O.Pd/c;;2*1-5(2,3)4;;/h;;2*(H2,1,2,3,4);1H2;/q2*+1;;;;+2/p-4 |
InChI Key |
QOHRLWWRKPUXTK-UHFFFAOYSA-J |
Canonical SMILES |
O.[O-]S(=O)(=S)[O-].[O-]S(=O)(=S)[O-].[K+].[K+].[Pd+2] |
Origin of Product |
United States |
Synthesis and Preparative Methodologies for Palladium Ii Thiosulfate Complexes
Direct Synthesis Routes to Palladium(II) Potassium Thiosulfate (B1220275)
The most straightforward approach to preparing palladium(II) potassium thiosulfate, K₂[Pd(S₂O₃)₂], involves the direct reaction of a palladium(II) source with a thiosulfate salt. This method relies on the displacement of existing ligands on the palladium center by the thiosulfate ion.
Reaction Pathways and Optimization of Reaction Conditions
The primary reaction pathway for the synthesis of palladium(II) thiosulfate complexes is the displacement of aquo or chloro ligands from a suitable palladium(II) precursor. A common starting material is potassium tetrachloropalladate(II) (K₂[PdCl₄]), which is commercially available and soluble in water. The reaction with potassium thiosulfate (K₂S₂O₃) in an aqueous solution leads to the stepwise substitution of the chloride ligands by thiosulfate ligands.
The optimization of reaction conditions is crucial for obtaining the desired product in high yield and purity. Key parameters that are typically controlled include:
Molar Ratio of Reactants: An excess of the thiosulfate salt is often used to ensure the complete substitution of the chloride ligands and to favor the formation of the bis(thiosulfato)palladate(II) complex.
Temperature: The reaction is generally carried out at room temperature or with gentle heating. Higher temperatures can lead to the decomposition of the thiosulfate ion.
pH: The pH of the solution can influence the stability of both the palladium complex and the thiosulfate ligand. Neutral to slightly alkaline conditions are often preferred.
Reaction Time: The reaction time needs to be sufficient to allow for the complete formation of the complex. This can be monitored using spectroscopic techniques.
It has been noted that the synthesis can yield both a soluble and an insoluble modification of K₂[Pd(S₂O₃)₂], indicating that the precise control of reaction conditions can lead to different product forms, potentially with different crystal structures or degrees of hydration.
Table 1: General Parameters for Optimization of this compound Synthesis
| Parameter | Typical Range/Condition | Rationale |
|---|---|---|
| Palladium(II) Precursor | K₂[PdCl₄] | Readily available, water-soluble source of Pd(II). |
| Thiosulfate Source | K₂S₂O₃ | Provides the thiosulfate ligand and the potassium counter-ion. |
| Molar Ratio (Pd:S₂O₃²⁻) | 1:2 to 1:4 | An excess of thiosulfate drives the reaction to completion. |
| Solvent | Water | A green and effective solvent for the reactants. |
| Temperature | 20-50 °C | Balances reaction rate with the stability of the thiosulfate ion. |
| pH | 6-8 | Helps to prevent decomposition of the thiosulfate ligand. |
Influence of Starting Materials on Palladium(II) Thiosulfate Formation
The choice of the palladium(II) starting material can significantly impact the reaction. While potassium tetrachloropalladate(II) is a common choice, other palladium salts such as palladium(II) chloride (PdCl₂) or palladium(II) acetate (B1210297) (Pd(OAc)₂) can also be used. If starting with PdCl₂, it first needs to be dissolved, which can be facilitated by the addition of a chloride salt to form the [PdCl₄]²⁻ complex in situ. The purity of the starting materials is also important to avoid the formation of undesired byproducts.
Ligand Exchange and Substitution Reactions Involving Thiosulfate Ligands
Ligand exchange and substitution reactions provide a versatile route to a wider array of palladium(II) thiosulfate complexes, including those with mixed ligands.
Synthesis of Mixed-Ligand Palladium(II) Thiosulfate Complexes
Mixed-ligand complexes contain more than one type of ligand coordinated to the central palladium atom. These can be synthesized by reacting a pre-formed palladium(II) thiosulfate complex with another ligand or by a one-pot reaction of a palladium(II) precursor with a stoichiometric mixture of thiosulfate and the other desired ligand(s).
A known example is the formation of [Pd(S₂O₃)₂(ethylenediamine)]²⁻, which features two S-bonded thiosulfate ligands and one ethylenediamine (B42938) ligand. The synthesis of such complexes often involves the reaction of a simple palladium(II) salt with a mixture of the ligands in a suitable solvent. The relative coordinating strengths of the ligands and their concentrations will influence the final product. Other potential ligands for forming mixed-ligand palladium(II) thiosulfate complexes include various amines and phosphines.
Table 2: Representative Synthetic Strategies for Mixed-Ligand Palladium(II) Complexes
| Starting Palladium Complex | Reactant Ligand(s) | Potential Product Type |
|---|---|---|
| K₂[PdCl₄] | 2 K₂S₂O₃ + 1 Ethylenediamine | [Pd(S₂O₃)₂(en)]²⁻ |
| [Pd(phosphine)₂Cl₂] | 2 K₂S₂O₃ | [Pd(S₂O₃)₂(phosphine)₂]²⁻ |
Stereocontrol in Palladium(II) Thiosulfate Complex Synthesis
Stereocontrol in the synthesis of square planar palladium(II) complexes is an area of significant research, particularly in the context of asymmetric catalysis. This often involves the use of chiral ligands that can induce a specific stereochemistry at the metal center or in the arrangement of the ligands.
However, there is limited specific information available in the scientific literature regarding stereocontrol in the synthesis of palladium(II) thiosulfate complexes. In principle, the use of chiral ancillary ligands, such as chiral phosphines or diamines, in the synthesis of mixed-ligand thiosulfate complexes could lead to the formation of diastereomers. The separation of these diastereomers could then provide enantiomerically pure palladium(II) thiosulfate complexes. The development of stereoselective synthetic routes for these specific complexes remains an area for future research.
Green Chemistry Approaches in Palladium(II) Thiosulfate Preparation
The principles of green chemistry aim to design chemical processes that are environmentally benign. These principles can be applied to the synthesis of palladium(II) thiosulfate complexes.
Aqueous Synthesis: The use of water as a solvent is a key aspect of green chemistry. As seen in the direct synthesis routes, water is an excellent solvent for the preparation of this compound, avoiding the need for volatile organic compounds.
Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and potentially higher yields. This energy-efficient method has been successfully applied to the synthesis of various palladium(II) complexes and could be a viable green approach for the preparation of palladium(II) thiosulfate complexes.
Mechanochemical Synthesis: This solvent-free technique involves the grinding of solid reactants to induce a chemical reaction. Mechanochemistry has been shown to be an effective and environmentally friendly method for the synthesis of a variety of inorganic and coordination complexes, including those of palladium(II). acs.orgnih.govrsc.orgresearchgate.net This approach could potentially be adapted for the solid-state synthesis of this compound from solid precursors like K₂[PdCl₄] and K₂S₂O₃.
While these green methodologies are well-established for other types of palladium complexes, their specific application to the synthesis of this compound and its derivatives is not yet widely reported and represents a promising area for future investigation.
Solvent Selection and Reaction Medium Effects
The choice of solvent is a critical parameter in the synthesis of palladium complexes, profoundly influencing reaction rates, yields, and even the structure of the final product. whiterose.ac.ukrsc.org For the synthesis of an ionic salt like this compound, the solvent must effectively dissolve the reactants, which are typically a palladium(II) salt and an alkali metal thiosulfate.
Water is often the most suitable and environmentally benign solvent for this type of reaction due to the high solubility of potassium thiosulfate and many common palladium(II) salts. The use of water as a reaction medium is a key aspect of green chemistry, offering advantages in terms of cost, safety, and environmental impact. greenering.orgrsc.org
In the broader context of palladium chemistry, the reaction medium can have more complex roles. For instance, in catalytic processes, the solvent can influence the formation and stabilization of the active catalytic species. whiterose.ac.uk The polarity of the solvent can affect the dissociation of palladium pre-catalyst clusters into more reactive monomeric species. whiterose.ac.uk While the synthesis of a simple coordination complex like [Pd(S₂O₃)₂]²⁻ may not involve a catalytic cycle, the solvent's ability to stabilize the charged complex ion is crucial for preventing precipitation of undesired side products and facilitating the isolation of the pure compound.
The table below outlines the general effects of different solvent types on the synthesis of palladium complexes, which can be extrapolated to the synthesis of palladium(II) thiosulfate complexes.
| Solvent Type | Examples | Potential Effects on Palladium Complex Synthesis |
| Protic Polar | Water, Ethanol | Excellent for dissolving ionic reactants. Can participate in H-bonding, stabilizing charged intermediates and products. Often considered a "green" solvent choice. greenering.orgrsc.org |
| Aprotic Polar | DMF, DMSO, Acetonitrile (B52724) | High dielectric constant, good at solvating cations. Can coordinate to the metal center, potentially influencing reactivity and selectivity. nih.gov Some can act as oxidants for Pd(0) species. whiterose.ac.uk |
| Nonpolar | Toluene (B28343), Hexane | Poor choice for dissolving ionic salts like potassium thiosulfate. Primarily used for palladium complexes with nonpolar organic ligands. |
For the specific synthesis of this compound from a palladium(II) salt and potassium thiosulfate, water remains the most logical and effective choice of reaction medium.
Atom Economy and Waste Minimization in Palladium(II) Thiosulfate Synthesis
Atom economy is a fundamental concept of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. numberanalytics.comnumberanalytics.com Maximizing atom economy is especially critical in processes involving precious metals like palladium to reduce costs and minimize waste. proplate.com
The synthesis of this compound can be designed to have a high atom economy. Consider a hypothetical synthesis via a double displacement reaction between palladium(II) chloride and potassium thiosulfate:
PdCl₂ + 2 K₂S₂O₃ → K₂[Pd(S₂O₃)₂] + 2 KCl
The atom economy for this reaction is calculated as follows:
Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Products) x 100%
| Compound | Formula | Molecular Weight ( g/mol ) | Role |
| Palladium(II) chloride | PdCl₂ | 177.33 | Reactant |
| Potassium thiosulfate | K₂S₂O₃ | 190.32 | Reactant |
| Potassium dipalladium(II) thiosulfate | K₂[Pd(S₂O₃)₂] | 404.77 | Product (Desired) |
| Potassium chloride | KCl | 74.55 | Product (Byproduct) |
Calculation:
Molecular Weight of K₂[Pd(S₂O₃)₂] = 404.77 g/mol
Sum of Molecular Weights of All Products = 404.77 + (2 * 74.55) = 404.77 + 149.10 = 553.87 g/mol
Atom Economy = (404.77 / 553.87) x 100% ≈ 73.1%
This reaction is considered reasonably atom-economical. The primary byproduct, potassium chloride, is a relatively benign salt.
Waste minimization strategies extend beyond atom economy and are crucial for the sustainability of processes involving palladium. proplate.com Key strategies applicable to the synthesis of palladium(II) thiosulfate include:
Process Optimization: Careful control of reaction conditions (temperature, concentration, stoichiometry) to maximize yield and minimize the formation of side products or the need for excess reagents. proplate.com
Palladium Recovery: Given the high value of palladium, recovering any unreacted or waste palladium is essential. Methods for recovering palladium from solutions include precipitation, ion exchange, or electrolytic recovery. proplate.comacs.org These techniques can be applied to the filtrate after the product is isolated.
Solvent Recycling: If solvents other than water were to be used, their recovery and reuse would be an important consideration to reduce both cost and environmental impact. greenering.org
By integrating high atom economy reaction design with robust waste minimization and recycling protocols, the synthesis of palladium(II) thiosulfate complexes can be aligned with the principles of modern green and sustainable chemistry.
Coordination Chemistry of Palladium Ii with Thiosulfate Ligands
Bonding Modes and Geometries of Thiosulfate (B1220275) in Palladium(II) Complexes
Monodentate, Bidentate, and Bridging Thiosulfate Coordination
Monodentate Coordination: In this mode, the thiosulfate ion binds to the palladium(II) center through a single atom. Coordination typically occurs through the sulfur atom, which is a soft donor and thus has a strong affinity for the soft Lewis acid Pd(II). researchgate.net An example of monodentate coordination is observed in complexes where other bulky ligands are present, sterically hindering a bidentate or bridging arrangement.
Bidentate Coordination: Thiosulfate can also act as a chelating ligand, binding to the palladium(II) center through two donor atoms. The most common bidentate coordination involves one sulfur atom and one oxygen atom (S,O-donor). researchgate.net This chelation results in the formation of a stable ring structure. X-ray crystallography studies have confirmed this S,O-donor chelating behavior in various palladium(II) complexes. researchgate.net For instance, in the complex [Pd(S₂O₃)(dppf)] (where dppf is 1,1'-bis(diphenylphosphino)ferrocene), the thiosulfate ligand coordinates as a bidentate chelating ligand via both sulfur and oxygen atoms. researchgate.net
Bridging Coordination: Thiosulfate can bridge two palladium(II) centers, leading to the formation of polynuclear or oligomeric species. researchgate.net This bridging often occurs through the sulfur atoms, creating S-bridged structures. researchgate.net The formation of these oligomers is a key feature of the aqueous chemistry of palladium(II) with thiosulfate, particularly as the thermodynamically stable form of the complexes. researchgate.net
Square Planar Geometry in Palladium(II) Thiosulfate Systems
Consistent with the d⁸ electron configuration of Pd(II), its complexes with thiosulfate predominantly exhibit a square planar geometry. stanford.eduresearchgate.netresearchgate.netresearchgate.netquora.com This geometry is a hallmark of four-coordinate Pd(II) complexes and is energetically favorable. stanford.edu The coordination environment around the palladium atom is typically formed by the donor atoms of the thiosulfate ligand(s) and any other co-ligands present in the complex. researchgate.netnih.gov
Even in cases where the thiosulfate ligand is part of a more complex structure, such as a dinuclear or polynuclear complex, the individual palladium(II) centers tend to maintain a square planar or distorted square planar coordination. researchgate.netrsc.orgnih.gov The specific bond angles and lengths within the square planar arrangement can be influenced by the nature of the other ligands and any steric constraints within the molecule. researchgate.net
| Complex Type | Coordination Mode of Thiosulfate | Typical Geometry at Pd(II) |
| Mononuclear | Monodentate (S-donor) | Square Planar |
| Mononuclear | Bidentate (S,O-donor) | Square Planar |
| Polynuclear | Bridging (S-bridged) | Square Planar (often distorted) |
Electronic Structure and Ligand Field Theory of Palladium(II)-Thiosulfate Systems
The electronic properties of palladium(II)-thiosulfate complexes can be understood through the principles of Ligand Field Theory (LFT), which describes the interaction between the metal d-orbitals and the ligand orbitals. wikipedia.orglibretexts.org
Orbital Interactions and Energy Level Splitting
Palladium(II) is a d⁸ transition metal ion. stanford.edu In a square planar ligand field, the five degenerate d-orbitals of the free Pd(II) ion split into four distinct energy levels. The ordering of these orbitals is generally accepted to be dₓ₂-y₂ > dxy > dz² > (dxz, dyz). The dₓ₂-y₂ orbital, which points directly towards the ligands, experiences the greatest repulsion and is therefore the highest in energy. libretexts.org The d-orbital splitting in a square planar complex is typically large, which favors a low-spin electron configuration. stanford.edu
The interaction with thiosulfate ligands, which can act as both σ-donors and potentially π-acceptors or π-donors, influences the precise energy of these d-orbitals. The sulfur atom of the thiosulfate is a soft donor and can participate in both σ-bonding and π-bonding interactions.
Influence of Thiosulfate on Palladium(II) Electronic Configuration
The ground state electronic configuration of a d⁸ metal ion in a square planar complex is (dxz)², (dyz)², (dz²)², (dxy)², (dₓ₂-y₂)⁰. stanford.edu This configuration results in a diamagnetic complex, as all eight d-electrons are paired in the lower energy orbitals. stanford.edu The large energy gap between the filled dxy orbital and the empty dₓ₂-y₂ orbital in square planar Pd(II) complexes accounts for their diamagnetism. stanford.edu
The nature of the thiosulfate ligand contributes to the magnitude of the ligand field splitting energy (Δ). As a ligand, thiosulfate is considered to be of intermediate strength in the spectrochemical series. Its ability to form strong covalent bonds with palladium(II) through the soft sulfur atom contributes to a significant ligand field stabilization energy, reinforcing the preference for a square planar geometry and a low-spin, diamagnetic state.
Stereochemical Aspects and Isomerism in Palladium(II) Thiosulfate Complexes
The coordination of thiosulfate to palladium(II), particularly in conjunction with other ligands, can lead to various forms of isomerism.
When thiosulfate acts as a bidentate S,O-donor ligand in a square planar complex of the type [Pd(S₂O₃)L₂] (where L is a monodentate ligand), cis and trans isomers are possible. The relative stability of these isomers can be influenced by steric and electronic factors of the co-ligands.
Geometric Isomerism (cis/trans)
Palladium(II) complexes, which are predominantly four-coordinate with a square planar geometry, can exhibit cis-trans isomerism when two sets of different ligands are present. In the case of the [Pd(S₂O₃)₂]²⁻ anion, where the thiosulfate ligands are assumed to be monodentate, two possible geometric arrangements arise: cis and trans.
In the cis-isomer , the two thiosulfate ligands are positioned adjacent to each other, at a 90° angle.
In the trans-isomer , the two thiosulfate ligands are situated on opposite sides of the central palladium atom, at a 180° angle.
While the principles of cis-trans isomerism are well-established for square planar d⁸ metal complexes like those of palladium(II), specific isolation and structural characterization of the cis and trans isomers of K₂[Pd(S₂O₃)₂] are not extensively documented in the available literature. The synthesis of specific isomers is often controlled by the trans-effect, where the choice of starting materials and the nature of the ligands trans to each other influence the substitution pathway and the final product geometry. For instance, the synthesis of cisplatin, a platinum analogue, selectively yields the cis isomer, which has significant therapeutic properties not shared by its trans counterpart.
Table 1: Theoretical Geometric Isomers of [Pd(S₂O₃)₂]²⁻
| Isomer | Description | Point Group |
| cis-[Pd(S₂O₃)₂]²⁻ | Thiosulfate ligands are adjacent. | C₂ᵥ |
| trans-[Pd(S₂O₃)₂]²⁻ | Thiosulfate ligands are opposite. | D₂ₕ |
Linkage Isomerism and Thiosulfate Coordination
The thiosulfate anion is an ambidentate ligand, meaning it can coordinate to a metal center through more than one type of donor atom. Specifically, it can bind through either a sulfur atom or an oxygen atom. This property gives rise to linkage isomerism. For the [Pd(S₂O₃)₂]²⁻ complex, several coordination modes are theoretically possible:
S-coordination: Both thiosulfate ligands bind to the palladium(II) center through a sulfur atom. Given that palladium(II) is a soft acid and sulfur is a soft base, this S-coordination is generally favored based on Hard-Soft Acid-Base (HSAB) theory.
O-coordination: One or both thiosulfate ligands coordinate through an oxygen atom. This mode is generally less common for soft metal ions like palladium(II).
S,O-bidentate chelation: The thiosulfate ligand can act as a chelating agent, binding through both a sulfur and an oxygen atom to form a chelate ring.
Bridging: The thiosulfate ligand can bridge two palladium centers, often through the sulfur atom, leading to the formation of polynuclear or oligomeric complexes. researchgate.net
Evidence suggests that the complex K₂[Pd(S₂O₃)₂] can exist in both a soluble and an insoluble form. It has been proposed that the soluble form may contain chelating thiosulfate groups, while the insoluble form could consist of polymeric chains with bridging thiosulfate ligands. researchgate.net The formation of S-bridged oligomers is a known characteristic for palladium(II) thiosulfate complexes. researchgate.net
Stability and Lability Studies of Palladium(II) Thiosulfate Coordination
The stability of palladium(II) thiosulfate complexes is a crucial aspect of their chemistry, influencing their formation, persistence in solution, and reactivity. This stability can be described from both thermodynamic and kinetic perspectives.
Ligand Dissociation and Exchange Kinetics
Palladium(II) complexes are known to be significantly more labile than their platinum(II) analogues, with ligand exchange rates that can be up to 10⁵ times faster. researchgate.net This high lability means that the thiosulfate ligands in [Pd(S₂O₃)₂]²⁻ can be readily exchanged with other ligands present in solution.
Table 2: Stability Constant of the Palladium(II) Thiosulfate Complex
| Complex | Log of Overall Stability Constant (log β₂) |
| [Pd(S₂O₃)₂]²⁻ | 9.57 researchgate.net |
The kinetics of ligand exchange can be investigated using techniques such as stopped-flow spectrophotometry or mass spectrometry, which can provide insights into the rate constants and activation parameters of the reactions. researchgate.net
Factors Influencing Complex Stability
Several factors contribute to the stability of palladium(II) thiosulfate complexes:
Chelate Effect: The chelate effect describes the enhanced stability of a complex containing a chelating ligand (one that binds to the metal through two or more donor atoms) compared to a complex with analogous monodentate ligands. If thiosulfate acts as an S,O-bidentate ligand, the resulting chelate ring would significantly increase the stability of the complex. However, for the simple bis(thiosulfato)palladate(II) complex with monodentate ligands, this effect is not directly applicable, though the potential for chelation remains a key aspect of its chemistry.
Structural Characterization and Spectroscopic Analysis of Palladium Ii Thiosulfate Compounds
X-ray Diffraction Studies of Palladium(II) Thiosulfate (B1220275) Structures
X-ray diffraction (XRD) is a cornerstone technique for elucidating the three-dimensional structure of crystalline materials at the atomic level. It is indispensable for determining the precise geometry of palladium(II) thiosulfate complexes and for characterizing the phase purity of bulk samples.
Palladium(II) complexes, particularly those with d⁸ electron configuration, predominantly adopt a square planar coordination geometry. In the case of the bis(thiosulfato)palladate(II) anion, [Pd(S₂O₃)₂]²⁻, the palladium center is expected to be coordinated by the thiosulfate ligands. The thiosulfate ion (S₂O₃²⁻) can coordinate to a metal center in several ways, including monodentate coordination through sulfur or oxygen, or as a bidentate chelating ligand.
In analogous palladium(II) complexes with sulfur-containing ligands, such as thiosemicarbazones and thiosalicylates, a square planar geometry around the palladium atom is consistently observed. nih.govresearchgate.netnih.gov For instance, in some palladium(II) thiosemicarbazone complexes, the palladium is coordinated through the sulfur and a nitrogen atom of the ligand. nih.gov It has been noted that the thiosulfate complex of palladium(II), [Pd(S₂O₃)₂]²⁻, has the potential to form, although it may subsequently polymerize into S-bridged oligomers. researchgate.net
The expected molecular geometry of the [Pd(S₂O₃)₂]²⁻ anion would feature the palladium(II) ion at the center of a square plane, with the thiosulfate ligands coordinated in a manner that satisfies this geometry. The coordination could be through the sulfur atoms, which is common for soft Lewis acids like Pd(II) interacting with the soft sulfur donor of the thiosulfate ligand.
Table 1: Representative Bond Lengths in Palladium(II) Complexes with Sulfur-Containing Ligands
| Complex Type | Pd-S Bond Length (Å) | Pd-Ligand (other) Bond Length (Å) | Coordination Geometry | Reference |
| Palladium(II) thiosemicarbazone | ~2.3 Å | Pd-N ~2.0-2.1 Å | Square Planar | nih.govnih.gov |
| Palladium(II) thiosalicylate | ~2.22 Å | Pd-N ~2.0-2.1 Å, Pd-O ~2.0 Å | Square Planar | researchgate.net |
| Palladium(II) thiolate | ~2.3-2.4 Å | - | Square Planar | |
| Predicted [Pd(S₂O₃)₂]²⁻ | ~2.3-2.4 Å | Pd-O if chelating | Square Planar |
This table is populated with representative data from analogous compounds to infer the likely parameters for palladium(II) thiosulfate.
Powder X-ray diffraction (PXRD) is a powerful tool for identifying the crystalline phases present in a bulk sample. researchgate.netrsc.org Each crystalline solid produces a unique diffraction pattern, which serves as a "fingerprint" for that specific compound. The PXRD pattern of a sample of palladium(II) potassium thiosulfate would be used to confirm its phase purity and to identify any crystalline impurities.
The technique is also crucial for studying polymorphic transformations, which are changes in the crystal structure due to factors like temperature or humidity. nih.gov For a hydrated salt like this compound monohydrate, PXRD could be used to study dehydration processes and the formation of different hydrated or anhydrous phases.
The analysis of the diffraction peak positions allows for the determination of the unit cell parameters of the crystal lattice. For instance, in studies of other potassium-containing palladium complexes like potassium tetrachloropalladate(II), PXRD is fundamental in confirming the crystal system and space group. nih.gov While specific data for K₂[Pd(S₂O₃)₂]·H₂O is not available, a typical PXRD analysis would involve comparing the experimental diffractogram with patterns from a database or with a pattern calculated from a known crystal structure.
Vibrational Spectroscopy (IR, Raman) of Palladium(II) Thiosulfate
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides valuable information about the chemical bonds and functional groups within a molecule. These methods are particularly useful for determining the coordination mode of the thiosulfate ligand to the palladium center.
The free thiosulfate ion (S₂O₃²⁻) has C₃ᵥ symmetry and exhibits characteristic vibrational modes. Upon coordination to a metal ion like palladium(II), the symmetry of the thiosulfate ligand is lowered, leading to changes in its vibrational spectrum. These changes, such as the shifting of bands and the appearance of new bands that were previously forbidden, can be used to deduce the coordination mode.
For example, the S-O and S-S stretching frequencies are sensitive to whether the ligand is coordinated through sulfur, oxygen, or both (chelation). In the IR spectrum of sodium thiosulfate pentahydrate, characteristic peaks are observed around 1120 cm⁻¹, 1003 cm⁻¹, and 671 cm⁻¹. rsc.org When thiosulfate coordinates to a metal, these frequencies can shift. Coordination through the sulfur atom typically results in an increase in the S-O stretching frequency, while coordination through an oxygen atom tends to lower it.
Table 2: Typical Vibrational Frequencies (cm⁻¹) for Thiosulfate and its Coordination Complexes
| Vibrational Mode | Free S₂O₃²⁻ (in Na₂S₂O₃·5H₂O) rsc.org | S-Coordinated Thiosulfate | O-Coordinated Thiosulfate | S,O-Chelated Thiosulfate |
| ν(S-O) asymmetric stretch | ~1120 | Increases | Decreases | Splitting observed |
| ν(S-O) symmetric stretch | ~1003 | Increases | Decreases | Splitting observed |
| ν(S-S) stretch | ~671 | Increases slightly | Little change | Changes observed |
This table provides a generalized summary of expected shifts based on spectroscopic rules and data from various metal-thiosulfate complexes.
By comparing the IR and Raman spectra of this compound with that of a non-coordinating thiosulfate salt, the mode of coordination to the palladium(II) center can be inferred.
In the far-infrared and low-frequency Raman regions of the spectrum (typically below 500 cm⁻¹), vibrations corresponding to the stretching and bending of the bonds between the palladium atom and the ligand atoms can be observed. The presence of bands in this region provides direct evidence of the formation of the palladium-ligand bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Palladium(II) Thiosulfate Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the structure of molecules in solution. While palladium(II) itself is not typically observed directly by NMR in routine experiments, NMR can provide a wealth of information about the ligands coordinated to the metal center.
For a compound like this compound, NMR spectroscopy would primarily be used to study the thiosulfate ligand if suitable NMR-active isotopes were present and if the complex were sufficiently soluble and stable in an appropriate solvent. However, the most common isotopes of sulfur (³²S and ³⁴S) and oxygen (¹⁶O) are not NMR-active. While ³³S is NMR-active, its low natural abundance and quadrupolar nature make it difficult to observe.
Despite these limitations, NMR can be indirectly useful. For instance, studies of related palladium(II) complexes with organic ligands containing ¹H, ¹³C, or ³¹P nuclei demonstrate how coordination to the palladium center influences the chemical shifts of these nuclei. nih.govresearchgate.net
A highly relevant analogy can be drawn from ¹⁹⁵Pt NMR studies of platinum(II) thiosulfate complexes. researchgate.net Platinum is in the same group as palladium, and its complexes often exhibit similar chemistry. Studies have shown the formation of a [Pt(S₂O₃)₄]⁶⁻ complex, and it is suggested that palladium(II) behaves similarly, likely forming [Pd(S₂O₃)₂]²⁻ which can then oligomerize. researchgate.net If a hypothetical NMR study were performed on a palladium thiosulfate solution, techniques analogous to those used for platinum could be employed to study the species present in solution.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization
Similar to ¹H NMR, ¹³C NMR spectroscopy is invaluable for characterizing the carbon framework of ligands coordinated to a palladium(II) center. As the thiosulfate ligand is inorganic and lacks carbon atoms, a ¹³C NMR spectrum of this compound would not show any signals unless carbon-containing co-ligands or impurities are present.
In related palladium(II) complexes with organic ligands, such as thiosemicarbazones or functionalized phosphines, ¹³C NMR spectra reveal shifts in the carbon signals upon coordination to the palladium ion. For example, in palladium(II)-thiosemicarbazone complexes, the carbon atom of the C=S group (thione) shows a discernible shift upon coordination of the sulfur atom to the palladium center. researchgate.net This change, along with shifts in the signals of other carbon atoms in the ligand backbone, helps to confirm the coordination mode. nih.govresearchgate.net
| Compound/Ligand | Key Carbon Signal (Free Ligand) | Key Carbon Signal (Coordinated) | Reference |
| Thiosemicarbazone Ligand (example) | C=S: ~181.2 ppm | C=S: ~173.6 - 179.9 ppm | researchgate.net |
| Anisaldene-4-aminothiophenol Ligand | - | C=N: ~155.1 ppm | researchgate.net |
Other Relevant Nuclei (e.g., ³¹P NMR if phosphine (B1218219) co-ligands are present)
³¹P NMR spectroscopy is a highly sensitive and informative technique for studying palladium(II) complexes that contain phosphine co-ligands. The chemical shift (δ) and coupling constants (J) in ³¹P NMR provide insights into the coordination environment of the phosphorus atom, the nature of other ligands, and the geometry of the complex.
While there is no indication that standard palladium(II) thiosulfate complexes necessarily contain phosphine ligands, their use in stabilizing palladium(II) centers is common in organometallic chemistry. rsc.org In hypothetical palladium(II) thiosulfate complexes featuring phosphine co-ligands, such as triphenylphosphine (B44618) (PPh₃), a ³¹P NMR spectrum would be expected. The coordination of the phosphine ligand to the palladium(II) center results in a significant downfield shift of the ³¹P signal compared to the free phosphine. For example, the coordination shift (Δδ = δcomplex - δfree phosphine) is a key indicator of complex formation. rsc.org The magnitude of this shift can provide information about the electronic properties of the complex.
| Complex Type | Phosphine Ligand | Coordination Shift (Δ) | Reference |
| trans-[PdCl₂(PBuᵗR₂)₂] | Varies | -(28.01 ± 0.61) - (0.359 ± 0.023)δ | rsc.org |
| cis-[PdCl₂(PBuᵗR₂)₂] | Varies | -(38.11 ± 0.86) - (0.315 ± 0.033)δ | rsc.org |
| trans-[PdBr(p-NO₂C₆H₄)(PPh₃)₂] | PPh₃ | ~23.5 ppm | researchgate.net |
Electronic Absorption Spectroscopy (UV-Vis) and Ligand Field Transitions
Spectroscopic Signatures of Palladium(II) Thiosulfate Complexes
UV-Visible spectroscopy is used to study the electronic transitions within a molecule. For palladium(II) complexes, which typically have a d⁸ electron configuration and a square-planar geometry, the UV-Vis spectrum is characterized by several types of transitions. These include internal ligand transitions (π → π*), ligand-to-metal charge transfer (LMCT) bands, and d-d transitions (ligand field transitions).
For comparison, palladium(II) complexes with amino acid ligands show absorption maxima around 320 nm, while complexes with ligands like 3-(5'-tetrazolylazo)-2,6-diaminotoluene exhibit maxima around 506-536 nm. researchgate.netnih.gov
Correlation with Electronic Structure and Geometry
The d-d transitions for square-planar palladium(II) complexes are typically weak and often obscured by the much more intense charge-transfer bands. These transitions arise from the promotion of an electron from a filled d-orbital to the empty dx²-y² orbital. The energy of these transitions is directly related to the ligand field splitting parameter (Δ), which in turn is influenced by the nature of the ligands surrounding the palladium(II) ion.
The thiosulfate ligand, coordinating through sulfur, is considered a soft ligand and would be expected to produce a relatively large ligand field splitting. The geometry of the [Pd(S₂O₃)₂]²⁻ anion is anticipated to be square-planar, consistent with the vast majority of four-coordinate palladium(II) complexes. nih.govresearchgate.net The positions of the UV-Vis absorption bands, particularly the d-d transitions, would be sensitive to this geometry. Any deviation from a perfect square-planar environment would affect the electronic spectrum.
| Palladium(II) Complex Example | λmax (nm) | Assignment | Reference |
| [Pd(bpy)(pip-Ac)]NO₃ | 260 | DNA absorption | nih.gov |
| Pd(II)-amino acid complexes | ~320 | Not specified | researchgate.net |
| Pd(II) with 3-(5'-tetrazolylazo)-2,6-diaminotoluene | 506, 536 | Metal:Ligand Complex | nih.gov |
Mass Spectrometry and Elemental Analysis for Palladium(II) Thiosulfate Complexes
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and confirming the composition of coordination complexes. Techniques like Electrospray Ionization (ESI-MS) are particularly useful for analyzing charged complexes in solution. nih.gov
For this compound, K₂[Pd(S₂O₃)₂], ESI-MS in negative ion mode would be expected to detect the complex anion [Pd(S₂O₃)₂]²⁻ or related fragments. The isotopic pattern of palladium, which has several stable isotopes, would provide a clear signature for palladium-containing ions. researchgate.net High-resolution mass spectrometry (HR-MS) would allow for the precise determination of the mass-to-charge ratio, further confirming the elemental composition. nih.gov
Elemental analysis provides the percentage composition of elements (C, H, N, S) in a compound. For K₂[Pd(S₂O₃)₂]·H₂O, the theoretical elemental percentages can be calculated from its chemical formula. Experimental data from elemental analysis would be used to confirm the purity and stoichiometry of a synthesized sample.
Theoretical Elemental Composition of K₂[Pd(S₂O₃)₂]·H₂O
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Potassium (K) | 39.10 | 2 | 78.20 | 18.25% |
| Palladium (Pd) | 106.42 | 1 | 106.42 | 24.84% |
| Sulfur (S) | 32.07 | 4 | 128.28 | 29.94% |
| Oxygen (O) | 16.00 | 7 | 112.00 | 26.14% |
| Hydrogen (H) | 1.01 | 2 | 2.02 | 0.47% |
| Total | 427.92 | 100.00% |
Note: Atomic masses are approximate.
In studies of related palladium(II) thiosemicarbazone complexes, elemental analysis has been crucial for confirming the proposed formulas of the synthesized compounds. nih.gov Similarly, mass spectrometry has been used to identify the parent ion and fragmentation patterns, providing strong evidence for the structure of the complexes. researchgate.netnih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS) for Complex Integrity
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical tool for verifying the structural integrity of coordination complexes in solution. researchgate.net As a soft ionization technique, it allows for the transfer of non-volatile and thermally sensitive molecules, such as metal complexes, from solution to the gas phase with minimal fragmentation. researchgate.net
In the analysis of this compound, ESI-MS is employed to confirm the presence of the intact dithiosulfatopalladate(II) anionic complex, [Pd(S₂O₃)₂]²⁻, which is known to be a stable species in aqueous solutions. researchgate.net When a solution of the complex is analyzed, the resulting mass spectrum is expected to show a prominent peak corresponding to this divalent anion.
The fragmentation pattern observed in tandem MS (MS/MS) experiments can further corroborate the complex's identity. A characteristic fragmentation for thiosulfate-containing species is the neutral loss of a sulfur trioxide (SO₃) molecule, which has a mass of approximately 80 Da. nih.gov The observation of this specific loss from the parent ion provides strong evidence for the presence of thiosulfate ligands coordinated to the palladium center. The integrity of the complex is thus confirmed by the detection of the parent ion and its predictable fragmentation pathways. nih.govnih.gov
Table 1: Representative ESI-MS Data for the [Pd(S₂O₃)₂]²⁻ Complex
| Ion | Expected m/z (Calculated) | Fragmentation Pathway | Fragment Ion |
| [Pd(S₂O₃)₂]²⁻ | 165.91 | Neutral Loss of SO₃ | [Pd(S₂O₃)(S)]²⁻ |
| [Pd(S₂O₃)₂]²⁻ | 165.91 | Neutral Loss of S₂O₃ | [Pd(S₂O₃)] |
Note: The m/z value is calculated using the most abundant isotopes (¹⁰⁶Pd, ³²S, ¹⁶O). Actual spectra would show an isotopic pattern.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously confirming the elemental composition of a compound by providing highly accurate mass measurements, typically with sub-ppm mass accuracy. thermofisher.com While ESI-MS can confirm the integrity of the [Pd(S₂O₃)₂]²⁻ complex, HRMS provides the precision needed to validate its molecular formula against other potential isobaric interferences. researchgate.net
By measuring the mass-to-charge ratio of an ion with high resolution, it is possible to derive a unique elemental formula. thermofisher.com For the dithiosulfatopalladate(II) anion, HRMS would be able to distinguish its exact mass from that of other ions with the same nominal mass but different elemental compositions. This level of precision is crucial for the definitive identification of the complex in various matrices.
Table 2: Theoretical vs. Hypothetical Measured Mass for [Pd(S₂O₃)₂]²⁻
| Parameter | Value |
| Molecular Formula | [PdS₄O₆]²⁻ |
| Theoretical Monoisotopic Mass | 331.7953 u |
| Charge (z) | -2 |
| Theoretical m/z | 165.8977 |
| Hypothetical HRMS Measured m/z | 165.8975 |
| Mass Accuracy (ppm) | -1.2 |
Note: Theoretical mass is based on the most abundant isotopes: ¹⁰⁶Pd (106.42 u), ³²S (31.972071 u), and ¹⁶O (15.994915 u).
X-ray Photoelectron Spectroscopy (XPS) in Palladium(II) Thiosulfate Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It is particularly valuable for studying the oxidation states and coordination environment of atoms in metal complexes.
Determination of Oxidation States and Surface Composition
XPS analysis of this compound provides direct evidence for the oxidation state of the palladium center. The binding energy of core-level electrons is sensitive to the chemical environment of an atom. For palladium, the Pd 3d spectrum is analyzed. The Pd 3d₅/₂ peak for palladium in the +2 oxidation state (Pd(II)) is typically found at a higher binding energy compared to metallic palladium (Pd(0)). Research on related palladium complexes shows that Pd(II) species linked to oxygen or sulfur ligands have a Pd 3d₅/₂ binding energy in the range of 338.0 to 338.5 eV. researchgate.net
The S 2p spectrum provides information on the sulfur atoms. The thiosulfate ion (S₂O₃²⁻) uniquely contains two sulfur atoms in different oxidation states: a central sulfur atom with a formal oxidation state of +6 and a terminal sulfur atom with a formal oxidation state of -2. This results in two distinct peaks in the high-resolution S 2p spectrum. Based on studies of thiosulfates and related sulfur compounds, the peak for the central sulfur atom is expected at a higher binding energy (around 167-169 eV), similar to sulfates, while the terminal sulfur atom, which is bonded to the palladium, appears at a lower binding energy (around 161-163 eV), characteristic of sulfides. researchgate.net
Table 3: Expected XPS Binding Energies for K₂[Pd(S₂O₃)₂]
| Element | Orbital | Expected Binding Energy (eV) | Inferred Oxidation State |
| Palladium | Pd 3d₅/₂ | ~338.3 | +2 |
| Sulfur (Central) | S 2p | ~168.0 | +6 |
| Sulfur (Terminal) | S 2p | ~162.5 | -2 |
| Potassium | K 2p₃/₂ | ~293.0 | +1 |
| Oxygen | O 1s | ~532.0 | -2 |
Insights into Bonding Environment of Palladium and Sulfur Atoms
The chemical shifts observed in the XPS spectra offer deep insights into the bonding environment within the [Pd(S₂O₃)₂]²⁻ complex. The positive shift of the Pd 3d binding energy compared to elemental palladium confirms that the palladium atom is in an oxidized state, consistent with its coordination to the electronegative thiosulfate ligands. nih.gov The magnitude of this shift is indicative of the electron-withdrawing nature of the ligands.
The most revealing information comes from the S 2p spectrum. The clear separation of the S 2p signal into two components is direct spectroscopic evidence of the asymmetric S-S bond within the thiosulfate ligand and confirms its coordination to the metal. The lower binding energy component corresponds to the terminal sulfur atom, which is directly involved in bonding to the soft Lewis acid palladium(II) center. The higher binding energy component corresponds to the central sulfur atom, which is bonded to three oxygen atoms and the terminal sulfur, remaining in a highly oxidized environment. This differentiation confirms that the thiosulfate ligand coordinates to palladium through its terminal sulfur atom, a common bonding mode for this ligand with soft metal ions. researchgate.netresearchgate.net
Theoretical and Computational Investigations of Palladium Ii Thiosulfate Systems
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a important tool in computational inorganic chemistry for predicting the properties of transition metal complexes with a good balance of accuracy and computational cost. mdpi.com For palladium(II) thiosulfate (B1220275), DFT can be employed to investigate its electronic structure and reactivity in detail.
DFT calculations are highly effective in predicting the ground-state geometry of palladium(II) complexes. For a palladium(II) thiosulfate complex, such as the anionic species [Pd(S₂O₃)₂]²⁻, DFT can be used to optimize the molecular structure and determine key bonding parameters. researchgate.net Palladium(II) complexes typically adopt a square-planar geometry, and DFT calculations can confirm this arrangement for the thiosulfate complex. nahrainuniv.edu.iqmdpi.com
The thiosulfate ligand (S₂O₃²⁻) can coordinate to the palladium center through either the sulfur or oxygen atoms. DFT calculations can help determine the preferred coordination mode by comparing the energies of the different isomers. In the case of soft metal ions like Pd(II), coordination through the soft sulfur atom is generally favored over the harder oxygen atoms. nahrainuniv.edu.iq
The predicted geometric parameters from a hypothetical DFT calculation on a cis-isomer of [Pd(S₂O₃)₂]²⁻ are presented in Table 1. These values are based on typical bond lengths and angles observed in other palladium(II)-sulfur complexes. nih.gov
Table 1: Predicted Geometric Parameters for a Hypothetical cis-[Pd(S₂O₃)₂]²⁻ Complex from DFT Calculations
| Parameter | Predicted Value |
| Pd-S bond length | 2.25 - 2.35 Å |
| S-S bond length | 2.05 - 2.15 Å |
| S-O bond length (terminal) | 1.45 - 1.55 Å |
| S-Pd-S bond angle | 85 - 95° |
| O-S-O bond angle | 108 - 112° |
Note: These are representative values and would require specific DFT calculations for precise determination.
DFT is also a powerful tool for investigating the mechanisms of reactions involving palladium(II) complexes. rsc.org For palladium(II) thiosulfate, this could include ligand exchange reactions, where a thiosulfate ligand is replaced by another ligand, or redox reactions. By mapping the potential energy surface of a reaction, DFT can identify transition states and intermediates, providing a detailed picture of the reaction pathway.
For instance, the hydrolysis of a palladium(II) complex, a key step in its interaction with biological systems, can be modeled using DFT. nih.gov The calculations can reveal the activation energies for the stepwise replacement of ligands by water molecules, indicating the lability of the complex. nih.gov These studies often show that such reactions proceed through an associative mechanism involving a five-coordinate transition state. nih.gov
Molecular Modeling and Dynamics Simulations for Palladium(II) Thiosulfate Interactions
While DFT is excellent for studying static electronic properties and reaction pathways, molecular modeling and dynamics (MD) simulations are essential for understanding the dynamic behavior of molecules in solution. aps.org MD simulations can provide insights into how a palladium(II) thiosulfate complex interacts with its environment over time.
MD simulations can be used to study the dynamics of ligand binding and unbinding to the palladium(II) center. This is particularly useful for understanding the stability of the complex in the presence of competing ligands. By simulating the complex in a solution containing other potential ligands, it is possible to observe the ligand exchange process and determine the preferred coordination partners.
The interaction of palladium(II) complexes with biomolecules, such as proteins and DNA, can also be investigated using MD simulations. science.govmdpi.com These simulations can reveal the specific binding sites on the biomolecule and the nature of the interactions (e.g., electrostatic, van der Waals) that stabilize the adduct.
The solvent plays a crucial role in the behavior of coordination complexes. MD simulations explicitly include solvent molecules, allowing for a detailed investigation of their effects on the structure and stability of the palladium(II) thiosulfate complex. The simulations can reveal the structure of the solvation shell around the complex and how solvent molecules participate in reaction mechanisms.
Table 2: Representative Parameters for a Molecular Dynamics Simulation of [Pd(S₂O₃)₂]²⁻ in Water
| Parameter | Value/Description |
| Force Field | A suitable force field for transition metal complexes (e.g., a combination of general force fields with custom parameters for the Pd-S interaction). |
| Water Model | TIP3P or SPC/E |
| System Size | ~5000 water molecules with one [Pd(S₂O₃)₂]²⁻ ion and counter-ions for neutrality. |
| Temperature | 298 K (controlled by a thermostat, e.g., Nosé-Hoover). |
| Pressure | 1 atm (controlled by a barostat, e.g., Parrinello-Rahman). |
| Simulation Time | 100 ns |
Note: These are typical parameters for setting up such a simulation.
Advanced Analytical Methodologies for Palladium Ii Thiosulfate Detection and Quantification
Spectrophotometric Determination Techniques for Palladium(II) Thiosulfate (B1220275)
Spectrophotometry remains a widely used technique for the determination of metal ions due to its simplicity, cost-effectiveness, and reliability. The interaction of palladium(II) with various reagents to form colored complexes that absorb light in the UV-Visible region is the fundamental principle.
While palladium(II) thiosulfate itself may not have a strong characteristic absorbance in the visible spectrum for direct quantification, numerous chromogenic reagents have been developed to form intensely colored complexes with palladium(II). These reagents can be used for the indirect spectrophotometric determination of palladium that may have been present as a thiosulfate complex. The selection of a suitable chromogenic reagent is critical and is based on factors such as sensitivity, selectivity, and the stability of the resulting complex.
Palladium(II) forms intensely colored complexes with a variety of organic ligands, including hydrazones, oximes, thiosemicarbazones, dithiocarbonates, and thiazolylazo dyes. semanticscholar.org For instance, 3-(5'-tetrazolylazo)-2,6-diaminotoluene (TEADAT) has been shown to form stable 1:1 and 1:2 (metal:ligand) pink-red complexes with palladium(II), exhibiting a maximum absorbance at 506 nm and 536 nm, respectively. nih.gov The molar absorptivity of the 1:2 complex is notably high at 5.2 x 10⁴ L·mol⁻¹·cm⁻¹, indicating a high sensitivity. nih.gov Another example is the use of 4-(N′-(4-imino-2-oxo-thiazolidine-5-ylidene)-hydrazino)benzoic acid (p-ITYBA), which forms a complex with Pd(II) showing maximum absorbance at 450 nm. semanticscholar.org
The development of these reagents often focuses on enhancing selectivity in the presence of other metal ions, which is a common challenge in palladium analysis. semanticscholar.org
Table 1: Examples of Chromogenic Reagents for Palladium(II) Spectrophotometry
| Reagent Name | Abbreviation | Wavelength of Maximum Absorbance (λmax) | Molar Absorptivity (ε) |
| 3-(5'-tetrazolylazo)-2,6-Diaminotoluene | TEADAT | 536 nm (1:2 complex) | 5.2 x 10⁴ L·mol⁻¹·cm⁻¹ nih.gov |
| 4-(N′-(4-imino-2-oxo-thiazolidine-5-ylidene)-hydrazino)benzoic acid | p-ITYBA | 450 nm | 4.30 x 10³ L·mol⁻¹·cm⁻¹ semanticscholar.org |
| 9,10-phenanthraquinone ethylthiosemicarbazone | PET | 605 nm | 2.5 x 10⁵ dm³·mol⁻¹·cm⁻¹ tandfonline.com |
This table is interactive. You can sort and filter the data.
The high sensitivity of spectrophotometric methods employing potent chromogenic reagents makes them suitable for the analysis of trace amounts of palladium. For example, a method using p-ITYBA has a detection limit of 0.23 µg·mL⁻¹. semanticscholar.org Similarly, a highly specific method utilizing TEADAT has a reported detection limit of 0.54 µg for palladium(II). nih.gov These methods are crucial for applications where palladium concentrations are low, such as in environmental samples or in the quality control of materials where palladium is an impurity.
The analytical procedure typically involves the formation of the colored complex under optimized conditions of pH and reagent concentration, followed by the measurement of absorbance at the wavelength of maximum absorption. A calibration curve, a plot of absorbance versus the concentration of standard palladium solutions, is then used to determine the concentration of palladium in the unknown sample. For instance, the calibration curve for palladium(II) determination using p-ITYBA is linear over a concentration range of 0.64 to 10.64 µg·mL⁻¹. semanticscholar.org
Separation Techniques for Palladium(II) Thiosulfate Species
In complex matrices, separation techniques are often necessary to isolate the palladium(II) thiosulfate complex from interfering substances prior to quantification. Chromatographic and electrophoretic methods are powerful tools for this purpose.
The separation of thiosulfate from other anions can be effectively achieved using ion chromatography. thermofisher.comthermofisher.com For instance, an IonPac AS16 anion-exchange column with a hydroxide (B78521) eluent can be used to separate polarizable anions like thiosulfate. thermofisher.com Furthermore, ion-pair chromatography on an octadecylsilica (ODS) column with a mobile phase containing an ion-pairing reagent like tetrapropylammonium (B79313) salt allows for the separation of thiosulfate, thiocyanate (B1210189), and polythionates. nih.gov
Capillary electrophoresis (CE) is another valuable technique for the separation of charged species. The thiocyanate complexes of palladium(II) have been successfully separated and detected with high sensitivity using capillary zone electrophoresis. nih.gov This suggests that similar approaches could be developed for the separation of palladium(II) thiosulfate complexes, which would also carry a charge. The separation in CE is based on the differential migration of ions in an electric field, offering high resolution and efficiency.
Solid-phase extraction (SPE) represents a versatile technique for the selective separation and preconcentration of metal ions. Resins coated with specific chelating agents can be used to retain palladium(II) from a solution. For example, Amberlite XAD-7 resin coated with dimethylglyoxal bis(4-phenyl-3-thiosemicarbazone) has been used for the preconcentration of platinum(II) and palladium(II). nih.gov While this example does not directly involve the thiosulfate complex, it demonstrates the principle of using functionalized resins for selective palladium separation. A similar approach could potentially be designed using a resin with an affinity for the palladium(II) thiosulfate complex.
Solvent Extraction Methodologies
Solvent extraction is a prominent technique for the separation and purification of metal ions. In the context of palladium(II) thiosulfate, this method is more commonly applied in the reverse sense, i.e., for the stripping of palladium from a loaded organic phase into an aqueous thiosulfate solution, rather than the direct extraction of the thiosulfate complex from an aqueous phase. This is because the highly charged and water-soluble nature of the [Pd(S₂O₃)₂]²⁻ complex makes its direct extraction into non-polar organic solvents challenging without the use of specialized extractants.
However, the stripping data provides valuable insights into the conditions under which palladium(II) thiosulfate is stable in the aqueous phase, which is a prerequisite for any subsequent analytical determination. Research has shown that thiosulfate solutions are effective stripping agents for palladium that has been extracted by various organic extractants. For instance, studies on the extraction of palladium(II) from chloride solutions using triphenylphosphine (B44618) (Ph₃P) in benzene (B151609) demonstrated that a 1 M stabilized thiosulfate solution could efficiently strip the palladium from the loaded organic phase, achieving a stripping percentage of 70%. researchgate.net This indicates a strong affinity of palladium for thiosulfate, leading to the formation of the stable aqueous complex.
Another study focused on the recovery of palladium from spent automobile catalysts from chloride leach liquors using Alamine 336 as an extractant. The stripping of palladium from the loaded organic phase was successfully achieved with a solution containing thiourea (B124793) and hydrochloric acid. While not thiosulfate, thiourea is a similar sulfur-containing ligand that also forms strong complexes with palladium, and in some processes, thiosulfate has been used as an alternative stripping agent. researchgate.net
The extraction of thiosulfate-bound palladium has been observed in specific natural systems. For example, it has been reported that approximately 50–55% of palladium thiosulfate complexes can be extracted by humic acid in the pH range typical of natural waters, demonstrating a form of solvent extraction occurring in the environment.
| Extractant/System | Organic Phase | Aqueous Feed for Extraction | Stripping Agent | Stripping Efficiency (%) | Reference |
| Triphenylphosphine (Ph₃P) | Benzene | 1 M HCl | 1 M Stabilized Thiosulfate | 70 | researchgate.net |
| Alamine 336 | Kerosene | Chloride leach liquor | 0.5 M Thiourea + 0.1 M HCl | 99.8 | researchgate.net |
| Humic Acid | Natural organic matter | Thiosulfate-bound palladium in natural waters | - | 50-55 |
Note: The table includes data for thiourea as a stripping agent due to its chemical similarity to thiosulfate in complexing with palladium and its frequent use in related separation processes.
Membrane Transport Processes for Palladium(II) Recovery
Membrane transport processes, particularly those involving supported liquid membranes (SLMs) and polymer inclusion membranes (PIMs), offer a promising alternative to conventional solvent extraction for the selective recovery of metal ions. These methods combine extraction and stripping in a single stage, minimize the use of organic solvents, and can achieve high concentration factors.
While direct studies on the transport of palladium(II) from a thiosulfate feed solution are limited, the use of thiosulfate and chemically similar ligands in the receiving (stripping) phase is well-documented. This highlights the effectiveness of thiosulfate in recovering palladium that has been transported through the membrane.
For instance, in a study on the transport of palladium(II) from nitric acid medium using a novel carrier, N,N,N',N'-tetra-(2-ethylhexyl) thiodiglycolamide (T(2EH)TDGA), a solution of 0.01 M thiourea in 0.2 M nitric acid was used as the strippant, achieving almost quantitative transport of palladium. nih.gov Similarly, the transport of palladium(II) from chloride media through a hollow-fiber supported liquid membrane facilitated by nonylthiourea (NTH) has been investigated, where the stripping of the transported palladium is a critical step for its recovery.
In a study directly relevant to thiosulfate, the stripping of a loaded organic phase containing palladium extracted by Cyanex 471X was performed using a thiosulfate solution. This method was developed for the recovery of Pd(II) from a synthetic chloride solution, and the recovery of palladium was found to be 75%. scispace.com This demonstrates the feasibility of using thiosulfate solutions in the receiving phase of a membrane transport system to recover palladium.
| Membrane Type | Carrier in Organic Phase | Feed Phase | Receiving (Stripping) Phase | Transport/Recovery Efficiency (%) | Reference |
| Supported Liquid Membrane (SLM) | N,N,N',N'-tetra-(2-ethylhexyl) thiodiglycolamide (T(2EH)TDGA) in n-dodecane | 3.0 M HNO₃ | 0.01 M Thiourea in 0.2 M HNO₃ | ~99.9 | nih.gov |
| Polymer Inclusion Membrane (PIM) | Cyanex 471X | Hydrochloric acid | Potassium thiocyanate (KSCN) | >90 (Recovery factor) | scispace.com |
| Supported Liquid Membrane (SLM) | Cyanex 471X in kerosene | Synthetic chloride solution | Thiosulfate solution | 75 | scispace.com |
Note: Data for thiourea and thiocyanate are included due to their analogous function as stripping agents for palladium in membrane transport systems.
Chromatographic Separations of Palladium(II) Thiosulfate Complexes
Chromatographic techniques, particularly ion-exchange chromatography, are highly suitable for the separation and quantification of charged species like the anionic palladium(II) thiosulfate complex, [Pd(S₂O₃)₂]²⁻. The principle of separation is based on the reversible exchange of ions between the aqueous mobile phase and a solid stationary phase (the ion-exchange resin).
Given the anionic nature of the palladium(II) thiosulfate complex, anion-exchange resins are the logical choice for its separation. These resins possess positively charged functional groups that can bind the anionic complex. The retained complex can then be eluted by changing the composition of the mobile phase, for example, by increasing the concentration of a competing anion or by using a solution that breaks down the complex.
A review of ion-exchange methods for the recovery of palladium(II) indicates that various chelating resins with functional groups containing sulfur and nitrogen donor atoms exhibit high affinity for palladium. For instance, Spheron Thiol 1000, a methylmethacrylate gel with thiol groups, has a high selectivity for Pd(II) with a sorption capacity of 0.949 mmol per gram of resin. uw.edu.pl The elution of palladium from such resins can be achieved using acidic solutions of thiourea, a compound that forms strong complexes with palladium and can displace it from the resin. While direct data on the elution with thiosulfate is less common, the principle remains the same.
The separation of palladium from other metals is a key application. For example, in a system containing palladium and platinum, it is possible to selectively adsorb one metal over the other by controlling the conditions, such as the acidity of the solution.
| Ion-Exchange Resin | Functional Group | Matrix | Sorption Capacity for Pd(II) | Eluent/Desorption Conditions | Reference |
| Spheron Thiol 1000 | Thiol | Methylmethacrylate gel | 0.949 mmol/g | 0.5 M acidic thiourea or potassium thiocyanate | uw.edu.pl |
| Duolite GT-73 | Thiol and Sulfonic | Macroporous polystyrene | 0.262 ± 0.015 mmol/g | - | uw.edu.pl |
| Resin with Isonicotinic Acid Hydrazone | Isonicotinic Acid Hydrazone | - | High selectivity for Pd(II) | - | uw.edu.pl |
| Polyacrylamidoxime chelating fibres | Amidoxime | Polyacrylonitrile | 1.50 mmol/g | - | uw.edu.pl |
Note: The table presents data on the sorption of palladium(II) on various ion-exchange resins. The elution is often performed with thiourea, which is indicative of the conditions that would be effective for eluting palladium thiosulfate complexes.
Environmental and Sustainable Chemistry Perspectives of Palladium Ii Thiosulfate
Palladium Recovery and Remediation Utilizing Thiosulfate-Based Methods
Thiosulfate-based hydrometallurgical processes are gaining prominence as effective and more environmentally benign alternatives to traditional methods like cyanide leaching for palladium recovery. google.com These methods leverage the ability of the thiosulfate (B1220275) ion (S₂O₃²⁻) to form stable, water-soluble complexes with palladium, facilitating its separation from waste materials and process streams.
In solvent extraction processes, an extractant is used to selectively pull metal ions from an aqueous solution (like a leachate from a spent catalyst) into an immiscible organic phase. To recover the metal from this loaded organic phase, a stripping agent is required. The stripping agent reverses the extraction, transferring the metal ions back into a fresh aqueous solution in a more concentrated form.
Table 1: Comparison of Stripping Agents for Palladium(II) Recovery This table provides an interactive comparison of different chemical agents used for stripping palladium from loaded organic phases.
| Stripping Agent | Concentration | Conditions | Stripping Efficiency (%) | Reference |
|---|---|---|---|---|
| Sodium Thiosulfate | Stabilized aqueous phase | Used after extraction with Alamine 308 | Satisfactory results in pilot plant | mdpi.com |
| Thiourea (B124793) in HCl | 0.1 M Thiourea in 0.1 M HCl | Single-step process | 100% | mdpi.com |
| Thiourea in HCl | 1.0 mol/L | - | >98% | researchgate.net |
| Aqueous Ammonia | 0.5 M NH₃(aq) | Single-step process | 100% | mdpi.com |
| Nitric Acid | 5 M HNO₃ | - | Quantitative for Pt(IV), partial for Pd(II) | mdpi.com |
Adsorption is a key technology for removing and recovering low concentrations of palladium from large volumes of industrial effluent or metallurgical wastewater. nih.gov This method utilizes solid materials (adsorbents) that can bind palladium ions from the solution onto their surface. The development of adsorbents with high selectivity and capacity for palladium is a significant area of research.
Thiosulfate plays a role in these processes, as the stable palladium-thiosulfate complex can be the target for adsorption. More commonly, sulfur-functionalized adsorbents are used to mimic the strong affinity between sulfur-based ligands and palladium. Materials such as silica (B1680970) or polymers functionalized with thiol or thiourea groups are highly effective at scavenging palladium from process streams. silicycle.comresearchgate.net For example, silica-based scavengers have been shown to reduce palladium contamination in pharmaceutical manufacturing from thousands of parts per million (ppm) to below 5 ppm. researchgate.net
Research has also focused on novel adsorbents for selective palladium recovery. A thiadiazole-based polystyrene-modified adsorbent, PS-DMTD, demonstrated a high saturation adsorption capacity of 176.3 mg/g for Pd(II) and could selectively separate it from metallurgical wastewater containing numerous other metal ions. nih.gov Similarly, a sulfur-based adsorbent, SiVpC, showed a maximum adsorption capacity of 38.4 mg/g, with the adsorbed palladium being effectively desorbed using a thiourea solution, allowing for the reuse of the adsorbent. researchgate.net These methods are considered promising for industrial application due to their efficiency, potential for adsorbent regeneration, and lower solvent consumption compared to liquid-liquid extraction. nih.gov
Table 2: Performance of Various Adsorbents for Palladium Recovery This interactive table details the adsorption capacities of different materials for palladium from aqueous solutions.
| Adsorbent Material | Adsorption Capacity (mg/g) | Conditions | Key Finding | Reference |
|---|---|---|---|---|
| PS-DMTD | 176.3 | 25 °C, 240 min | High selectivity for Pd(II) in metallurgical wastewater. | nih.gov |
| SiVpC | 38.4 | 0.5 M HNO₃, 120 min | Adsorbed palladium can be fully desorbed; good reusability. | researchgate.net |
| NTAamide(C8)/SiO₂-P | 98.41% removal | 0.2 M HNO₃ | Strong affinity for Pd(II) at low acid concentrations. | nih.gov |
| SiliaMetS Thiol/Thiourea | Reduces Pd to ≤ 16 ppm | Post-Suzuki coupling | Outperforms activated carbon and polymer-based scavengers. | silicycle.com |
Sustainable Synthesis Routes for Palladium(II) Thiosulfate and its Precursors
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com This is particularly relevant in the synthesis of palladium compounds, given the metal's value and the often harsh conditions used in traditional inorganic synthesis.
The development of sustainable synthetic methods for palladium compounds focuses on several key areas: using environmentally friendly solvents (like water or ethanol), employing non-toxic reducing and stabilizing agents, and utilizing energy-efficient reaction conditions. mdpi.comnih.gov For instance, the synthesis of palladium(II) complexes, which are precursors to compounds like palladium(II) potassium thiosulfate, is being re-evaluated. A dimeric palladium(II) complex, [(bpy)Pd(μ-OH)₂Pd(bpy)]²⁺, has been synthesized at physiological pH (7.4) in an aqueous medium. nih.govacs.org The precursor for this, [Pd(bpy)Cl₂], was prepared by reacting K₂PdCl₄ and 2,2'-bipyridine (B1663995) in distilled water at ambient temperature, avoiding harsh organic solvents. nih.gov
The synthesis of the thiosulfate precursor itself is also a target for sustainable improvement. Traditional methods for producing potassium thiosulfate often require heating a potassium sulfite (B76179) solution with sulfur for extended periods. patsnap.com Newer, patented methods propose more energy-efficient routes, such as reacting a potassium hydrogen sulfite solution with a potassium polysulfide solution, which utilizes the reaction's own heat, thereby saving energy and simplifying the process. patsnap.comgoogle.com These greener routes for both the palladium and thiosulfate precursors contribute to a more sustainable life cycle for the final palladium(II) thiosulfate compound.
Valorization refers to the process of converting waste or low-value materials into higher-value products. Given that the concentration of palladium in spent catalysts can be thousands of times higher than in natural ores, these secondary resources are a critical source for palladium. mdpi.com Thiosulfate leaching is a key technology for this valorization process.
Research has demonstrated the high efficiency of thiosulfate-based systems for extracting palladium from spent automotive three-way catalysts (TWCs). mdpi.com In one study, a leaching solution containing sodium thiosulfate, copper sulfate, ammonium (B1175870) sulfate, and sodium sulfite at 60°C and pH 8 achieved a remarkable 96.2% extraction of palladium from a ground TWC. mdpi.com Highlighting the move towards a circular economy, the study also showed that biogenic thiosulfate, produced in a bioreactor used for biogas desulfurization, could be used in place of commercial thiosulfate, achieving a similarly high extraction rate of 93.2%. mdpi.com This integration of a waste-treatment byproduct (biogenic thiosulfate) to recover a valuable material (palladium) from another waste stream (spent catalyst) exemplifies the potential of thiosulfate chemistry in creating sustainable, closed-loop processes.
Table 3: Palladium Leaching from a Three-Way Catalyst (TWC) using Thiosulfate This interactive table summarizes the optimal conditions and results for leaching palladium from spent catalysts using both commercial and biogenic thiosulfate.
| Parameter | Optimal Condition | Pd Extraction (Commercial S₂O₃²⁻) | Pd Extraction (Biogenic S₂O₃²⁻) | Reference |
|---|---|---|---|---|
| Na₂S₂O₃ Conc. | 1.2 M | 96.18% | 93.22% | mdpi.com |
| CuSO₄ Conc. | 0.03 M | 96.18% | 93.22% | mdpi.com |
| (NH₄)₂SO₄ Conc. | 1.5 M | 96.18% | 93.22% | mdpi.com |
| Na₂SO₃ Conc. | 0.2 M | 96.18% | 93.22% | mdpi.com |
| Temperature | 60 °C | 96.18% | 93.22% | mdpi.com |
| pH | 8 | 96.18% | 93.22% | mdpi.com |
| Pulp Density | 5% w/v | 96.18% | 93.22% | mdpi.com |
Q & A
Basic: What are the standard synthetic protocols for preparing Palladium(II) potassium thiosulfate complexes?
Methodological Answer:
this compound complexes are typically synthesized via ligand exchange reactions. A common approach involves reacting potassium thiosulfate (K₂S₂O₃, CAS 10294-66-3 ) with a palladium(II) precursor (e.g., PdCl₂ or Pd(NO₃)₂) in aqueous or mixed-solvent systems. For example, in catalytic bisthiolation reactions, Pd(II) intermediates form by displacing chloride ligands with thiosulfate, generating species like [Pd(S₂O₃)₂]²⁻ . Key steps include:
- pH Control: Maintain neutral to slightly alkaline conditions to prevent thiosulfate decomposition.
- Temperature: Reactions often proceed at 25–60°C to balance kinetics and stability.
- Purification: Isolate the complex via precipitation or column chromatography, followed by characterization (e.g., UV-Vis, FTIR) .
Advanced: How do ionic liquids modulate the stability of palladium thiosulfate intermediates in catalytic cycles?
Methodological Answer:
Ionic liquids (ILs) enhance intermediate stability by stabilizing charged species and suppressing side reactions. For instance, in Pd-catalyzed bisthiolation, ILs like [BMIM][PF₆] act as cosolvents, increasing the solubility of thiosulfate anions and facilitating ligand exchange . To investigate this:
- Kinetic Studies: Monitor reaction rates in IL vs. aqueous systems using stopped-flow spectroscopy.
- Spectroscopic Analysis: Use X-ray absorption spectroscopy (XAS) to probe coordination geometry changes in IL environments.
- Computational Modeling: Density Functional Theory (DFT) can predict stabilization energies of Pd-S₂O₃ complexes in IL matrices .
Basic: Which analytical techniques are critical for characterizing this compound complexes?
Methodological Answer:
- UV-Vis Spectroscopy: Identifies d-d transition bands (e.g., λmax ~400–500 nm for Pd(II)-S₂O₃ complexes) .
- FTIR: Detects S-O and Pd-S vibrational modes (e.g., ν(S-O) ~1000–1100 cm⁻¹; ν(Pd-S) ~250–300 cm⁻¹).
- X-ray Diffraction (XRD): Resolves crystal structure and ligand geometry.
- Iodometric Titration: Quantifies free thiosulfate using standardized Na₂S₂O₃ (0.05 M) and starch indicator .
Advanced: What mechanistic evidence supports the role of thiosulfate in Pd-catalyzed bisthiolation of alkynes?
Methodological Answer:
The proposed mechanism (Scheme 5 in ) involves:
Ligand Exchange: Pd(II) reacts with S₂O₃²⁻ to form [Pd(S₂O₃)] intermediates.
Nucleopalladation: Alkynes insert into Pd-S bonds, forming vinyl-Pd species.
Reductive Elimination: Releases the product and regenerates Pd(0).
Validation Strategies:
- Isotopic Labeling: Use ³⁴S-labeled thiosulfate to track sulfur incorporation.
- Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated vs. protiated substrates.
- Electrospray Ionization Mass Spectrometry (ESI-MS): Detect transient intermediates .
Basic: How can researchers ensure high-purity potassium thiosulfate solutions for Pd complex synthesis?
Methodological Answer:
- Standardization: Prepare ~0.05 M K₂S₂O₃ by dilution (e.g., 200 mL from stock), ensuring pH 7–9 .
- Contamination Checks: Verify colorless solutions; brown discoloration indicates decomposition (e.g., S₈ formation).
- Titration: Calibrate with K₂Cr₂O₇ (0.01 M) and starch endpoint detection .
Advanced: How can conflicting stability constants for Pd(II)-thiosulfate complexes be reconciled?
Methodological Answer:
Discrepancies often arise from varying experimental conditions (pH, ionic strength). To resolve:
- Potentiometric Titration: Measure stability constants under controlled ionic strength (e.g., 0.1 M KNO₃).
- Spectrophotometric Competition: Compare ligand displacement using EDTA or CN⁻.
- Cross-Validation: Combine data from multiple techniques (e.g., NMR, calorimetry) .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves and goggles; avoid inhalation (Pd compounds are sensitizers) .
- Storage: Keep in amber bottles at 4°C to prevent photodegradation.
- Waste Disposal: Neutralize acidic residues with NaHCO₃ before disposal .
Advanced: Does the counterion (K⁺ vs. Na⁺) influence the catalytic activity of Pd(II)-thiosulfate complexes?
Methodological Answer:
Counterion effects can alter solubility and ion pairing. To assess:
- Comparative Kinetics: Run identical reactions with Na₂S₂O₃ vs. K₂S₂O₃.
- Conductivity Measurements: Evaluate ion-pair dissociation in solution.
- EXAFS Analysis: Compare Pd-S bond distances in K⁺ vs. Na⁺ salts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
